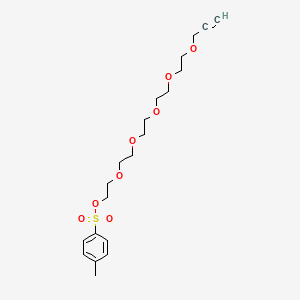
Propargyl-PEG6-Tos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG6-Tos, also known as Propargyl-PEG6-Tosylate, is a chemical compound that contains a propargyl group and a tosyl group. The propargyl group is an alkyne functional group, while the tosyl group is a tosylate ester. This compound is commonly used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Tos can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of a tosylated polyethylene glycol (PEG) derivative with propargyl alcohol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG6-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Click Chemistry: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and bases like sodium hydroxide or potassium carbonate.
Click Chemistry: Copper(I) catalysts and azide-containing compounds are used.
Major Products Formed
Nucleophilic Substitution: Products include thiol- or amine-substituted PEG derivatives.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG6-Tos has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Propargyl-PEG6-Tos involves its functional groups:
Propargyl Group: The alkyne moiety participates in click chemistry reactions, forming stable triazole rings with azides.
Tosyl Group:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG4-Tos: Similar structure but with a shorter PEG chain.
Propargyl-PEG8-Tos: Similar structure but with a longer PEG chain.
Propargyl-PEG6-NHS: Contains an N-hydroxysuccinimide ester instead of a tosyl group.
Uniqueness
Propargyl-PEG6-Tos is unique due to its specific PEG chain length and the presence of both a propargyl and a tosyl group, making it highly versatile for various chemical and biological applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8S/c1-3-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-29(21,22)20-6-4-19(2)5-7-20/h1,4-7H,8-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPHHPPMAINYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
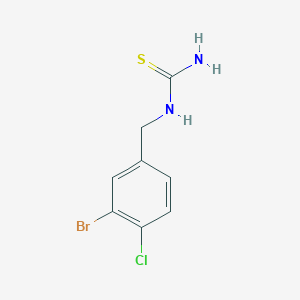
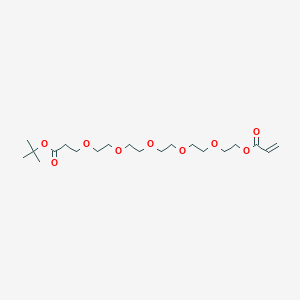
![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)

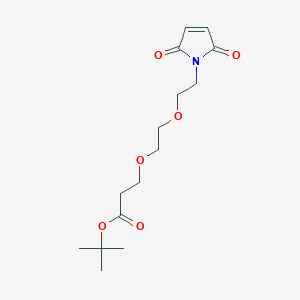
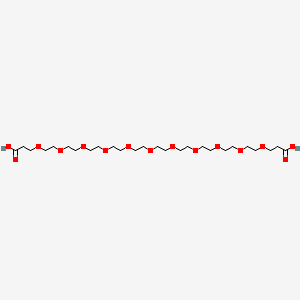
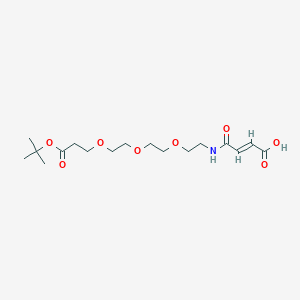
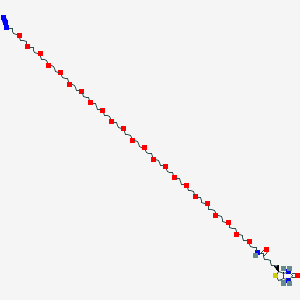
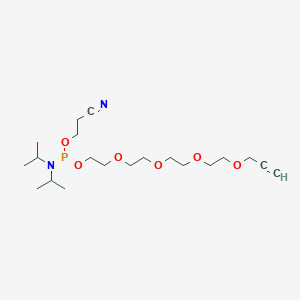
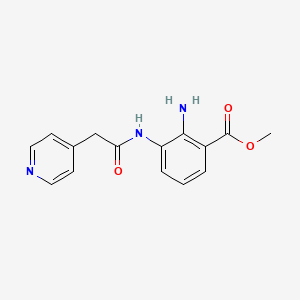
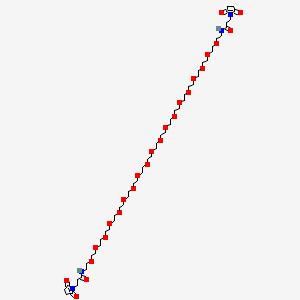

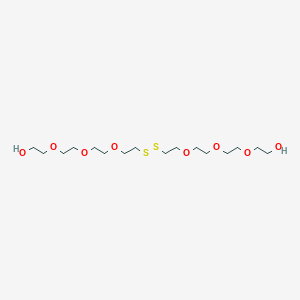
![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)
